molecular formula C7H8INO B114526 2-Iodo-5-methoxyaniline CAS No. 153898-63-6

2-Iodo-5-methoxyaniline

Cat. No. B114526
M. Wt: 249.05 g/mol
InChI Key: CYDBBGSUZRDOPE-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used in scientific research and experiments.


Synthesis Analysis

The synthesis of 2-Iodo-5-methoxyaniline has been reported in the literature. For instance, an enantioselective total synthesis of spirotryprostatin A was achieved in 15 steps with a 7.4% total yield from commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone . Another synthesis method involves a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone to introduce the quaternary carbon stereocenter and an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3’-oxindole] moiety .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methoxyaniline consists of a benzene ring substituted with an iodine atom at the 2-position and a methoxy group at the 5-position . The molecular weight of the compound is 249.05 g/mol .


Chemical Reactions Analysis

In the context of chemical reactions, 2-Iodo-5-methoxyaniline has been used as a starting material in the synthesis of spirotryprostatin A . The compound undergoes a copper-catalyzed cascade reaction with alkynone to introduce a quaternary carbon stereocenter .

Scientific Research Applications

Synthesis and Pharmacological Applications

2-Iodo-5-methoxyaniline appears to be an important intermediate in the synthesis of various compounds with significant biological activities. It is utilized in the synthesis of inhibitors targeting kinases, including VEGFR2 inhibitors and CLK inhibitors. Furthermore, its analogs have been used in preparing antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. A compound synthesized from this molecule is even featured in the Protein Database, indicating its importance in the field of biochemistry and drug design (Johnson et al., 2022).

Role in Chemical Oxidation Processes

2-Iodo-5-methoxyaniline derivatives have been evaluated in Fenton-like oxidation processes, which are crucial for the treatment of hazardous chemicals in wastewater. These processes involve the degradation of methoxyaniline derivatives and are essential for minimizing the environmental impact of industrial pollutants (Chaturvedi & Katoch, 2020).

Contribution to Organic Synthesis Techniques

This molecule is also instrumental in the field of organic synthesis. For instance, it is involved in Ullman methoxylation processes and the preparation of complex organic compounds like 2-Fluoro-4-methoxyaniline. Such processes are critical for constructing diverse organic molecules with potential applications in pharmaceuticals and material science (Ragan et al., 2003).

Polymer Science and Material Engineering

In polymer science and material engineering, derivatives of 2-Iodo-5-methoxyaniline, such as poly(2-methoxyaniline-5-sulfonic acid), have been explored for their unique properties. These materials undergo intriguing conformational changes and have applications in conducting polymers, showcasing their versatility in material design and engineering (Guo et al., 2000).

Safety And Hazards

2-Iodo-5-methoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-iodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBBGSUZRDOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456690
Record name 2-Iodo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxyaniline

CAS RN

153898-63-6
Record name 2-Iodo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-3-nitroanisole (5 g, 17.9 mmole) in 100 ml methanol was added FeCl3 (50 mg, 0.3 mmole) and activated carbon (40 mg). The mixture was heated to reflux and hydrazine hydrate (1.75 g, 35 mmole) was added dropwise. The mixture was refluxed for an additional 8 hours and cooled to room temperature, filtered through Celite. The filtrate was concentrated and purified by column chromatography (eluting with 10% EtOAc in hexanes) to give 4.05 g product as pale yellow oil (91% yield). 1H NMR (300 MHz, CDCl3) δ 7.47 (1H, d, J=8.7 Hz), 6.31 (1H, d, J=2.8 Hz), 6.13 (1H, dd, J=2.8, 8.7 Hz), 3.73 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
N Haddad, J Tan, V Farina - The Journal of Organic Chemistry, 2006 - ACS Publications
… In this Note we describe an alternative convergent synthesis of 2 based on the palladium-catalyzed carbonylative Sonogashira coupling 4 of 2-iodo-5-methoxyaniline (4) with …
Number of citations: 86 pubs.acs.org
T Peng, T Liu, J Zhao, J Dong, Y Zhao… - The Journal of …, 2022 - ACS Publications
… Treatment of commercially available 2-iodo-5-methoxyaniline with γ-butyrolactone in the presence of trimethylaluminum in toluene afforded amide 17 in a 95% yield. Protection of amide …
Number of citations: 1 pubs.acs.org
JA Chen, CS Lin, LK Liu - Journal of the Chinese Chemical …, 1996 - Wiley Online Library
… The only ortho iodination observed was with 3methoxyaniline, which gave 2-iodo-5-methoxyaniline due to the combination effects of the powerful eletron donating amino and methoxy …
Number of citations: 14 onlinelibrary.wiley.com
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
… Unfortunately, attempts to replace the 4-chloro group of 5 with 4-chloro-2-iodo-5-methoxyaniline resulted in loss of the 2-iodo group, and only 1j was isolated. …
Number of citations: 272 pubs.acs.org
B Witulski, C Alayrac - Angewandte Chemie, 2002 - Wiley Online Library
Syntheses of substituted carbazoles have attracted considerable attention because carbazole alkaloids are a growing class of natural products that exhibit a variety of biological …
Number of citations: 260 onlinelibrary.wiley.com
BL Flynn, P Verdier-Pinard, E Hamel - Organic Letters, 2001 - ACS Publications
… The synthesis of 1 and analogues 11, 14, and 16 commenced with readily available 2-iodo-5-methoxyaniline (3) (Scheme 1). A sequence involving diazotation, xanthate substitution, …
Number of citations: 272 pubs.acs.org
R Kuwano, K Kaneda, T Ito, K Sato, T Kurokawa… - Organic …, 2004 - ACS Publications
… After N-mesylation of 2-iodo-5-methoxyaniline (5), 17 the resulting sulfonamide 6 was subjected to palladium-catalyzed intermolecular annulation with silylacetylene 7, 18 and it was …
Number of citations: 169 pubs.acs.org
Y Jia, J Zhu - The Journal of organic chemistry, 2006 - ACS Publications
… be similarly prepared, and indeed yield of 5g obtained from annulation of 2-chloro-5-methoxyaniline with 4a (73%, entry 5) is higher than that obtained from 2-iodo-5-methoxyaniline (58…
Number of citations: 161 pubs.acs.org
W Wang, M Yang, D Han, Q He… - Advanced Synthesis & …, 2020 - Wiley Online Library
… For example, 2-iodo-5-methoxyaniline gave 31 in 60% yield, and methyl 3-amino-4-iodobenzoate gave 32 in 52% yield. Changing the substituent position in 2-iodoanilines had no …
Number of citations: 9 onlinelibrary.wiley.com
H Shen, KPC Vollhardt - Synlett, 2012 - thieme-connect.com
… ortho-iodo product was 2-iodo-5-methoxyaniline. The product mixture also contained 2,4-diiodo-5-methoxyaniline (2%). h The only ortho-iodo product was 2-iodo-5-methoxyaniline. The …
Number of citations: 41 www.thieme-connect.com

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